2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE
Overview
Description
2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinone core, a pyrazole moiety, and a chlorofluorobenzyl group. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring.
Introduction of the Pyrazole Moiety: The pyrazole group is introduced through a nucleophilic substitution reaction.
Attachment of the Chlorofluorobenzyl Group: This step involves the reaction of the intermediate with 2-chloro-6-fluorobenzyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinazolinone derivatives with additional functional groups, while reduction may yield partially or fully reduced products.
Scientific Research Applications
2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-3-(4-ETHOXYPHENYL)-5,6,7,8-TETRAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
- 2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-3-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Uniqueness
The uniqueness of 2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE lies in its specific combination of structural features, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-[2-(4-chloropyrazol-1-yl)ethyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FN4OS/c21-13-10-24-26(11-13)8-9-27-19(28)14-4-1-2-7-18(14)25-20(27)29-12-15-16(22)5-3-6-17(15)23/h1-7,10-11H,8-9,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARFNODVAAZORT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CCN4C=C(C=N4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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